molecular formula C24H16N8O2S5 B12051085 2,2'-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) CAS No. 477313-49-8

2,2'-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)

Cat. No.: B12051085
CAS No.: 477313-49-8
M. Wt: 608.8 g/mol
InChI Key: OSNOUVMTJQIPPB-UHFFFAOYSA-N
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Description

2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyanoisothiazole core linked to thiadiazole rings through sulfanediyl bridges, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) typically involves multiple steps, starting with the preparation of the cyanoisothiazole coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with modified functional groups .

Scientific Research Applications

2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)
  • 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

Uniqueness

The uniqueness of 2,2’-((4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl))bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) lies in its specific structural features, such as the phenyl groups attached to the thiadiazole rings. These structural elements may confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

477313-49-8

Molecular Formula

C24H16N8O2S5

Molecular Weight

608.8 g/mol

IUPAC Name

2-[[4-cyano-3-[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C24H16N8O2S5/c25-11-16-21(35-12-17(33)26-23-30-28-19(37-23)14-7-3-1-4-8-14)32-39-22(16)36-13-18(34)27-24-31-29-20(38-24)15-9-5-2-6-10-15/h1-10H,12-13H2,(H,26,30,33)(H,27,31,34)

InChI Key

OSNOUVMTJQIPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=C(C(=NS3)SCC(=O)NC4=NN=C(S4)C5=CC=CC=C5)C#N

Origin of Product

United States

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